molecular formula C11H13F2NS B13744800 3-(3,4-Difluorophenyl)sulfanylpiperidine

3-(3,4-Difluorophenyl)sulfanylpiperidine

Cat. No.: B13744800
M. Wt: 229.29 g/mol
InChI Key: OWSFAOBPEMDSSW-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)sulfanylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3,4-difluorophenyl group and the sulfanyl group attached to the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)sulfanylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and piperidine.

    Formation of Intermediate: The 3,4-difluorobenzene is first converted into a suitable intermediate, such as 3,4-difluorophenylthiol, through a nucleophilic substitution reaction.

    Coupling Reaction: The intermediate is then coupled with piperidine using a coupling reagent such as a palladium catalyst in the presence of a base. This step forms the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)sulfanylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)sulfanylpiperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)sulfanylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The presence of the difluorophenyl and sulfanyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Difluorophenyl)piperidine: Lacks the sulfanyl group, resulting in different chemical and biological properties.

    3-(3,4-Difluorophenyl)thiophene: Contains a thiophene ring instead of a piperidine ring, leading to variations in reactivity and applications.

    3-(3,4-Difluorophenyl)benzene: A simpler aromatic compound without the piperidine or sulfanyl groups.

Uniqueness

3-(3,4-Difluorophenyl)sulfanylpiperidine is unique due to the combination of the piperidine ring, difluorophenyl group, and sulfanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

3-(3,4-difluorophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H13F2NS/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

OWSFAOBPEMDSSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)SC2=CC(=C(C=C2)F)F

Origin of Product

United States

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